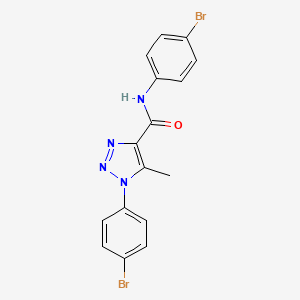
N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-N,1-Bis(4-bromophenyl)methanimine” is a chemical compound with the molecular formula C13H9Br2N . It has an average mass of 339.025 Da and a monoisotopic mass of 336.910156 Da .
Synthesis Analysis
A variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields (58–72%) .Molecular Structure Analysis
The crystal structure of the title compound, C13H9Br2N [systematic name: (E)-N,1-bis(4-bromophenyl)methanimine], is a second polymorph (Form II) crystallizing in the orthorhombic space group Pccn .Chemical Reactions Analysis
The Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been investigated .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 105-108 °C .Wissenschaftliche Forschungsanwendungen
Triflamidomethyl and Oxymethyl Derivatives of 1,2,3-triazoles
This research explores the reactions of some 1,2,3-triazoles with formaldehyde and triflamide, leading to the creation of derivatives with potential applications in chemical synthesis and pharmaceuticals. It highlights the diverse chemical reactivity of 1,2,3-triazole derivatives, suggesting possible uses for "N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" in similar contexts (Shainyan & Meshcheryakov, 2015).
Chemistry and Biological Evaluation of Triazolopyrimidine Derivatives
This study involves the synthesis of novel triazolopyrimidine derivatives containing an isopropyl group. The synthesized compounds were assessed for their antibacterial and antifungal activities, demonstrating the potential for triazole derivatives in medicinal chemistry (Chauhan & Ram, 2019).
Antimicrobial Agents Based on 1,2,3-triazole Carboxamides
A primary discovery identified 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. These compounds showed selective action against pathogens without significant impact on human cell viability, indicating the potential for "N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" in developing new antimicrobial drugs (Pokhodylo et al., 2021).
DNA Methylation Inhibitors
Bis-1,2,4-triazoles with various linkers were synthesized and shown to inhibit the level of methylation of tumor DNA. This indicates a potential application in cancer research and treatment, suggesting that similar structures, including "N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide," could be explored for their effects on DNA methylation and cancer therapy (Dilanyan et al., 2020).
Synthesis and Antimicrobial Screening
The synthesis and antimicrobial screening of triazole derivatives highlight their potential as antimicrobial agents. This aligns with the possible applications of "N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" in developing new antimicrobial compounds (Morabia, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
N,1-bis(4-bromophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N4O/c1-10-15(16(23)19-13-6-2-11(17)3-7-13)20-21-22(10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHVAKBVCOWIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2628040.png)
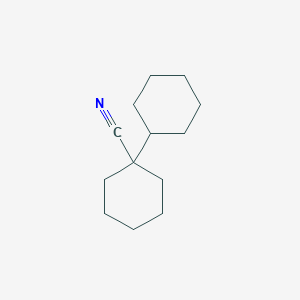
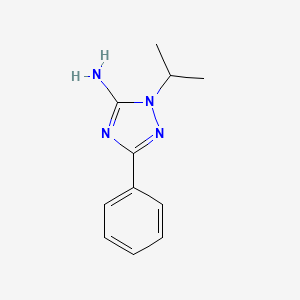
![Methyl 2-amino-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2628044.png)
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid](/img/structure/B2628046.png)
![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)
![3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2628050.png)

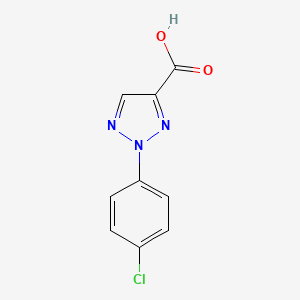
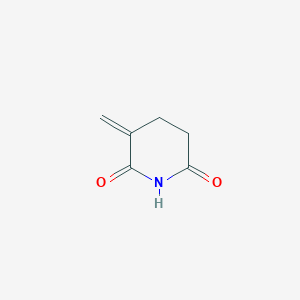
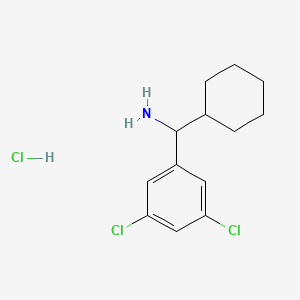
![N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2628059.png)
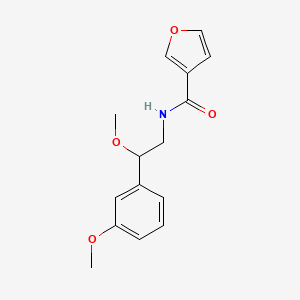
![N-(benzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2628061.png)